2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile
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Overview
Description
2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile is an organic compound with the molecular formula C24H16N2O2 and a molar mass of 364.4 g/mol This compound is known for its unique structure, which includes a furan ring, a nitrile group, and a phenoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile typically involves the condensation of 4-phenoxybenzaldehyde with 2-amino-5-phenyl-3-furonitrile under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile
- 2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile
- 2-{[(E)-(4-bromophenyl)methylidene]amino}-5-phenyl-3-furonitrile
Uniqueness
2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile stands out due to its phenoxyphenyl moiety, which imparts unique chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its overall efficacy in various applications .
Properties
IUPAC Name |
2-[(E)-(4-phenoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2/c25-16-20-15-23(19-7-3-1-4-8-19)28-24(20)26-17-18-11-13-22(14-12-18)27-21-9-5-2-6-10-21/h1-15,17H/b26-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWHNNKKSISUHH-YZSQISJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=C(C=C3)OC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=C(C=C3)OC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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